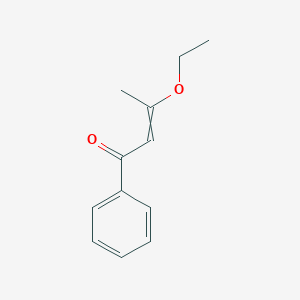
3-Ethoxy-1-phenylbut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-1-phenylbut-2-en-1-one is an organic compound with the molecular formula C12H14O2 It is a member of the enone family, characterized by the presence of a conjugated carbonyl group and an alkene
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-1-phenylbut-2-en-1-one can be achieved through several methods. One common approach involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds via the formation of an intermediate β-keto ester, which undergoes subsequent dehydration to yield the desired enone.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often employing catalysts and controlled temperature and pressure conditions. The use of organic solvents and purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to saturated ketones or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the α or β positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated derivatives, amines.
Scientific Research Applications
3-Ethoxy-1-phenylbut-2-en-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, especially for its ability to interact with biological targets.
Industry: It is utilized in the production of fine chemicals, fragrances, and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-phenylbut-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The conjugated enone system allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its biological and chemical activities, enabling it to modify proteins and other biomolecules.
Comparison with Similar Compounds
3-Phenylbut-1-ene: Shares a similar structure but lacks the ethoxy group.
1-Phenylbut-2-en-1-one: Similar enone structure but without the ethoxy substitution.
4-Phenylbut-3-en-2-one: Another enone with a different substitution pattern.
Uniqueness: 3-Ethoxy-1-phenylbut-2-en-1-one is unique due to the presence of the ethoxy group, which influences its reactivity and physical properties. This substitution can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound in various applications.
Properties
CAS No. |
77252-92-7 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-ethoxy-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C12H14O2/c1-3-14-10(2)9-12(13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
InChI Key |
YFGCKOMKVYGEEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CC(=O)C1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















